Gilteritinib fumarate

Catalog No.
S528876
CAS No.
1254053-84-3
M.F
C62H92N16O10
M. Wt
1221.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Gilteritinib fumarate

CAS Number

1254053-84-3

Product Name

Gilteritinib fumarate

IUPAC Name

(E)-but-2-enedioic acid;6-ethyl-3-[3-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]anilino]-5-(oxan-4-ylamino)pyrazine-2-carboxamide

Molecular Formula

C62H92N16O10

Molecular Weight

1221.5 g/mol

InChI

InChI=1S/2C29H44N8O3.C4H4O4/c2*1-4-23-28(31-20-9-17-40-18-10-20)34-29(26(33-23)27(30)38)32-21-5-6-24(25(19-21)39-3)37-11-7-22(8-12-37)36-15-13-35(2)14-16-36;5-3(6)1-2-4(7)8/h2*5-6,19-20,22H,4,7-18H2,1-3H3,(H2,30,38)(H2,31,32,34);1-2H,(H,5,6)(H,7,8)/b;;2-1+

InChI Key

UJOUWHLYTQFUCU-WXXKFALUSA-N

SMILES

CCC1=C(N=C(C(=N1)C(=O)N)NC2=CC(=C(C=C2)N3CCC(CC3)N4CCN(CC4)C)OC)NC5CCOCC5.CCC1=C(N=C(C(=N1)C(=O)N)NC2=CC(=C(C=C2)N3CCC(CC3)N4CCN(CC4)C)OC)NC5CCOCC5.C(=CC(=O)O)C(=O)O

Solubility

Soluble in DMSO

Synonyms

Gilteritinib hemifumarate; Gilteritinib fumarate; ASP-2215; ASP2215; ASP 2215; Gilteritinib;

Canonical SMILES

CCC1=C(N=C(C(=N1)C(=O)N)NC2=CC(=C(C=C2)N3CCC(CC3)N4CCN(CC4)C)OC)NC5CCOCC5.CCC1=C(N=C(C(=N1)C(=O)N)NC2=CC(=C(C=C2)N3CCC(CC3)N4CCN(CC4)C)OC)NC5CCOCC5.C(=CC(=O)O)C(=O)O

Isomeric SMILES

CCC1=C(N=C(C(=N1)C(=O)N)NC2=CC(=C(C=C2)N3CCC(CC3)N4CCN(CC4)C)OC)NC5CCOCC5.CCC1=C(N=C(C(=N1)C(=O)N)NC2=CC(=C(C=C2)N3CCC(CC3)N4CCN(CC4)C)OC)NC5CCOCC5.C(=C/C(=O)O)\C(=O)O

Description

The exact mass of the compound Gilteritinib fumarate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Gilteritinib fumarate is a small molecule inhibitor of the FLT3 receptor tyrosine kinase. FLT3 mutations, particularly internal tandem duplications (FLT3-ITD) are found in a significant proportion of patients with AML and are associated with a worse prognosis. Gilteritinib acts by competitively binding to the ATP-binding pocket of the FLT3 receptor, thereby inhibiting its activity and downstream signaling pathways that promote the growth and survival of AML cells. [, ]

Clinical Trials and Efficacy

The efficacy of Gilteritinib for the treatment of FLT3-ITD positive AML has been established in several clinical trials. The ADMIRAL phase III trial evaluated Gilteritinib compared to chemotherapy in patients with relapsed or refractory FLT3-ITD AML. The trial demonstrated that Gilteritinib treatment resulted in significantly longer overall survival (OS) and event-free survival (EFS) compared to chemotherapy. []

Another clinical trial, the SORAN trial, investigated the use of Gilteritinib in combination with chemotherapy as an induction therapy for newly diagnosed FLT3-ITD AML. The results showed that the combination treatment achieved higher rates of complete remission (CR) compared to chemotherapy alone. []

These findings have led to the approval of Gilteritinib by the US Food and Drug Administration (FDA) for the treatment of adult patients with FLT3-ITD positive AML in relapse or after induction therapy failure. []

Ongoing Research

Research on Gilteritinib is ongoing, with investigators exploring its potential for further improving outcomes in AML patients with FLT3-ITD mutations. Some areas of investigation include:

  • Combination therapies with other targeted agents or immunotherapies to enhance the efficacy of Gilteritinib.
  • Gilteritinib treatment in earlier stages of AML, such as in patients with newly diagnosed FLT3-ITD positive disease.
  • Development of resistance mechanisms to Gilteritinib and strategies to overcome them.

Gilteritinib fumarate is a potent and selective inhibitor of the FMS-like tyrosine kinase 3 receptor, specifically targeting mutations such as internal tandem duplications and tyrosine kinase domain mutations. It is primarily indicated for the treatment of adult patients with relapsed or refractory acute myeloid leukemia that harbors FLT3 mutations. The compound’s chemical formula is C29H44N8O3C_{29}H_{44}N_{8}O_{3} and it has a molecular weight of approximately 552.724 g/mol .

Gilteritinib fumarate undergoes various metabolic transformations primarily in the liver, facilitated by cytochrome P450 enzymes, particularly CYP3A4. The major metabolic pathways include N-dealkylation and oxidation, yielding metabolites such as M10, M16, and M17. The unchanged drug is predominantly excreted through feces (approximately 64.5%), with a smaller fraction eliminated in urine (about 16.4%) .

Gilteritinib fumarate is primarily used in oncology for treating adults with relapsed or refractory acute myeloid leukemia characterized by FLT3 mutations. Its unique mechanism allows it to target specific mutations that are often resistant to conventional therapies . Additionally, ongoing studies are exploring its potential in other malignancies involving similar pathways.

Gilteritinib has been shown to interact with various drugs, particularly those metabolized by CYP3A enzymes. Co-administration with strong inducers like rifampicin can significantly reduce its plasma concentration by up to 70%. Moreover, it can prolong the QT interval on an electrocardiogram, necessitating careful monitoring when used alongside other medications that affect cardiac rhythm .

Several compounds exhibit similar biological activities or target the same pathways as Gilteritinib fumarate:

Compound NameMechanism of ActionIndications
MidostaurinFLT3 inhibitor; also inhibits other kinasesAcute myeloid leukemia with FLT3 mutations
QuizartinibSelective FLT3 inhibitorRelapsed or refractory acute myeloid leukemia
SorafenibMulti-kinase inhibitor (including FLT3)Hepatocellular carcinoma, renal cell carcinoma

Uniqueness of Gilteritinib: Unlike some other inhibitors, Gilteritinib also targets AXL tyrosine kinase, providing a broader spectrum of action against resistant cancer types. Its specific design allows for improved selectivity towards FLT3 mutations compared to other multi-kinase inhibitors .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

24

Hydrogen Bond Donor Count

8

Exact Mass

1220.71823320 g/mol

Monoisotopic Mass

1220.71823320 g/mol

Heavy Atom Count

88

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

5RZZ0Z1GJT

Drug Indication

Xospata is indicated as monotherapy for the treatment of adult patients who have relapsed or refractory acute myeloid leukaemia (AML) with a FLT3 mutation. ,

Wikipedia

Gilteritinib fumarate

FDA Medication Guides

Xospata
Gilteritinib Fumarate
TABLET;ORAL
ASTELLAS
01/12/2022

Use Classification

Human drugs -> Orphan -> Antineoplastic agents -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2024-02-18
1: Yun HD, Nathan S, Larson M, Hussain MJ, Katz DA, Varma A, Miller I, Ustun C. Erythroid differentiation of myeloblast induced by gilteritinib in relapsed FLT3-ITD-positive acute myeloid leukemia. Blood Adv. 2019 Nov 26;3(22):3709-3712. doi: 10.1182/bloodadvances.2019000775. PubMed PMID: 31765477; PubMed Central PMCID: PMC6880901.
2: Sidaway P. Gilteritinib improves outcomes in AML. Nat Rev Clin Oncol. 2019 Nov 19. doi: 10.1038/s41571-019-0305-2. [Epub ahead of print] PubMed PMID: 31745291.
3: Smith CC, Levis MJ, Perl AE, Martinelli G, Neubauer A, Berman E, Montesinos P, Baer MR, Larson RA, Chou WC, Yokoyama H, Recher C, Yoon SS, Hill JE, Rosales M, Bahceci E. Emerging Mutations at Relapse in Patients with FLT3-Mutated Relapsed/Refractory Acute Myeloid Leukemia Who Received Gilteritinib Therapy in the Phase 3 Admiral Trial. Blood. 2019 Nov 13;134(Supplement_1):14. doi: 10.1182/blood-2019-122620. PubMed PMID: 31723984.
4: Kawase T, Nakazawa T, Eguchi T, Tsuzuki H, Ueno Y, Amano Y, Suzuki T, Mori M, Yoshida T. Effect of Fms-like tyrosine kinase 3 (FLT3) ligand (FL) on antitumor activity of gilteritinib, a FLT3 inhibitor, in mice xenografted with FL-overexpressing cells. Oncotarget. 2019 Oct 22;10(58):6111-6123. doi: 10.18632/oncotarget.27222. eCollection 2019 Oct 22. PubMed PMID: 31692922; PubMed Central PMCID: PMC6817455.
5: Perl AE, Martinelli G, Cortes JE, Neubauer A, Berman E, Paolini S, Montesinos P, Baer MR, Larson RA, Ustun C, Fabbiano F, Erba HP, Di Stasi A, Stuart R, Olin R, Kasner M, Ciceri F, Chou WC, Podoltsev N, Recher C, Yokoyama H, Hosono N, Yoon SS, Lee JH, Pardee T, Fathi AT, Liu C, Hasabou N, Liu X, Bahceci E, Levis MJ. Gilteritinib or Chemotherapy for Relapsed or Refractory FLT3-Mutated AML. N Engl J Med. 2019 Oct 31;381(18):1728-1740. doi: 10.1056/NEJMoa1902688. PubMed PMID: 31665578.
6: LiverTox: Clinical and Research Information on Drug-Induced Liver Injury [Internet]. Bethesda (MD): National Institute of Diabetes and Digestive and Kidney Diseases; 2012-. Available from http://www.ncbi.nlm.nih.gov/books/NBK548423/ PubMed PMID: 31643742.
7: Zhao J, Song Y, Liu D. Correction to: Gilteritinib: a novel FLT3 inhibitor for acute myeloid leukemia. Biomark Res. 2019 Oct 17;7:21. doi: 10.1186/s40364-019-0172-0. eCollection 2019. PubMed PMID: 31636908; PubMed Central PMCID: PMC6796449.
8: Akahane D, Moriyama M, Yoshizawa S, Katagiri S, Fujimoto H, Gotoh A. Successful treatment with gilteritinib for initially FMS-like tyrosine kinase 3 gene internal tandem duplications-positive elderly refractory acute myeloid leukemia that changed into FMS-like tyrosine kinase 3 gene tyrosine kinase domain-positive after cord blood transplantation. Geriatr Gerontol Int. 2019 Oct;19(10):1063-1064. doi: 10.1111/ggi.13772. PubMed PMID: 31602758.
9: Zhao J, Song Y, Liu D. Gilteritinib: a novel FLT3 inhibitor for acute myeloid leukemia. Biomark Res. 2019 Sep 11;7:19. doi: 10.1186/s40364-019-0170-2. eCollection 2019. Review. Erratum in: Biomark Res. 2019 Oct 17;7:21. PubMed PMID: 31528345; PubMed Central PMCID: PMC6737601.
10: Saleh N. Gilteritinib Changes AML Landscape. Oncology (Williston Park). 2019 Aug 23;33(8). pii: 683729. PubMed PMID: 31469903.
11: McMahon CM, Perl AE. Gilteritinib for the treatment of relapsed and/or refractory FLT3-mutated acute myeloid leukemia. Expert Rev Clin Pharmacol. 2019 Sep;12(9):841-849. doi: 10.1080/17512433.2019.1657009. Epub 2019 Aug 27. Review. PubMed PMID: 31454267.
12: Ma J, Zhao S, Qiao X, Knight T, Edwards H, Polin L, Kushner J, Dzinic SH, White K, Wang G, Zhao L, Lin H, Wang Y, Taub JW, Ge Y. Inhibition of Bcl-2 Synergistically Enhances the Antileukemic Activity of Midostaurin and Gilteritinib in Preclinical Models of FLT3-Mutated Acute Myeloid Leukemia. Clin Cancer Res. 2019 Nov 15;25(22):6815-6826. doi: 10.1158/1078-0432.CCR-19-0832. Epub 2019 Jul 18. PubMed PMID: 31320594; PubMed Central PMCID: PMC6858954.
13: Weisberg E, Meng C, Case AE, Sattler M, Tiv HL, Gokhale PC, Buhrlage SJ, Liu X, Yang J, Wang J, Gray N, Stone RM, Adamia S, Dubreuil P, Letard S, Griffin JD. Comparison of effects of midostaurin, crenolanib, quizartinib, gilteritinib, sorafenib and BLU-285 on oncogenic mutants of KIT, CBL and FLT3 in haematological malignancies. Br J Haematol. 2019 Nov;187(4):488-501. doi: 10.1111/bjh.16092. Epub 2019 Jul 15. PubMed PMID: 31309543.
14: McMahon CM, Canaani J, Rea B, Sargent RL, Qualtieri JN, Watt CD, Morrissette JJD, Carroll M, Perl AE. Gilteritinib induces differentiation in relapsed and refractory FLT3-mutated acute myeloid leukemia. Blood Adv. 2019 May 28;3(10):1581-1585. doi: 10.1182/bloodadvances.2018029496. PubMed PMID: 31122910; PubMed Central PMCID: PMC6538870.
15: Ueno Y, Mori M, Kamiyama Y, Saito R, Kaneko N, Isshiki E, Kuromitsu S, Takeuchi M. Evaluation of gilteritinib in combination with chemotherapy in preclinical models of FLT3-ITD+ acute myeloid leukemia. Oncotarget. 2019 Apr 2;10(26):2530-2545. doi: 10.18632/oncotarget.26811. eCollection 2019 Apr 2. PubMed PMID: 31069015; PubMed Central PMCID: PMC6493465.
16: Gilteritinib Likely New Standard Care for AML. Cancer Discov. 2019 Jun;9(6):OF6. doi: 10.1158/2159-8290.CD-NB2019-046. Epub 2019 Apr 1. PubMed PMID: 30936061.
17: Dhillon S. Gilteritinib: First Global Approval. Drugs. 2019 Feb;79(3):331-339. doi: 10.1007/s40265-019-1062-3. Review. PubMed PMID: 30721452.
18: Drugs and Lactation Database (LactMed) [Internet]. Bethesda (MD): National Library of Medicine (US); 2006-. Available from http://www.ncbi.nlm.nih.gov/books/NBK535606/ PubMed PMID: 30601615.
19: Usuki K, Sakura T, Kobayashi Y, Miyamoto T, Iida H, Morita S, Bahceci E, Kaneko M, Kusano M, Yamada S, Takeshita S, Miyawaki S, Naoe T. Clinical profile of gilteritinib in Japanese patients with relapsed/refractory acute myeloid leukemia: An open-label phase 1 study. Cancer Sci. 2018 Oct;109(10):3235-3244. doi: 10.1111/cas.13749. PubMed PMID: 30039554; PubMed Central PMCID: PMC6172068.
20: Perl AE, Altman JK, Cortes J, Smith C, Litzow M, Baer MR, Claxton D, Erba HP, Gill S, Goldberg S, Jurcic JG, Larson RA, Liu C, Ritchie E, Schiller G, Spira AI, Strickland SA, Tibes R, Ustun C, Wang ES, Stuart R, Röllig C, Neubauer A, Martinelli G, Bahceci E, Levis M. Selective inhibition of FLT3 by gilteritinib in relapsed or refractory acute myeloid leukaemia: a multicentre, first-in-human, open-label, phase 1-2 study. Lancet Oncol. 2017 Aug;18(8):1061-1075. doi: 10.1016/S1470-2045(17)30416-3. Epub 2017 Jun 20. Erratum in: Lancet Oncol. 2017 Dec;18(12 ):e711. Lancet Oncol. 2018 Jul;19(7):e335. Lancet Oncol. 2019 Jun;20(6):e293. PubMed PMID: 28645776; PubMed Central PMCID: PMC5572576.

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